molecular formula C48H82O19 B591439 Vina-ginsenoside R8 CAS No. 156042-22-7

Vina-ginsenoside R8

Cat. No.: B591439
CAS No.: 156042-22-7
M. Wt: 963.165
InChI Key: IAEZLXLDZBZQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vina-ginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris. It is known for its activity against adenosine diphosphate-induced platelet aggregation . This compound belongs to the ginsenoside family, which are saponins primarily found in the Panax species (ginseng). Ginsenosides are known for their wide range of pharmacological activities, including anti-inflammatory, anticarcinogenic, and immunomodulatory effects .

Mechanism of Action

Vina-ginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris . This compound has been shown to have significant biological activities, particularly against adenosine diphosphate (ADP)-induced platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of vina-ginsenoside R8 can be achieved through enzymatic transformationThis enzyme specifically hydrolyzes the glucose at the C-20 position .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Panacis majoris and extraction of the rhizomes. The extracted compounds are then subjected to enzymatic transformation using specific glycosidases to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Vina-ginsenoside R8 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using glycosidases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions include different ginsenosides and their aglycones, which have varying pharmacological activities .

Comparison with Similar Compounds

Vina-ginsenoside R8 is unique among ginsenosides due to its specific structure and bioactivity. Similar compounds include:

Compared to these compounds, this compound has a distinct activity profile, particularly in its anti-platelet aggregation effects, making it a valuable compound for cardiovascular research .

Biological Activity

Vina-ginsenoside R8 is a triterpenoid glycoside extracted from the rhizomes of Panax majoris, known for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₄₈H₈₂O₁₉
  • Molecular Weight : 963.153 g/mol
  • CAS Number : 156042-22-7
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 1044.4 ± 65.0 °C at 760 mmHg
  • Flash Point : 585.4 ± 34.3 °C

1. Antiplatelet Aggregation

This compound has been shown to inhibit adenosine diphosphate (ADP)-induced platelet aggregation with an IC50 value of 25.18 μM, indicating its potential use in managing thrombotic disorders .

2. Anti-inflammatory Effects

Research indicates that ginsenosides, including this compound, exhibit significant anti-inflammatory properties. They modulate various signaling pathways involved in inflammation, such as the NF-κB pathway, which is crucial for the expression of pro-inflammatory cytokines .

3. Neuroprotective Effects

This compound may also possess neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases. Studies have shown that ginsenosides can enhance cholinergic function and protect against oxidative stress in neuronal cells .

The pharmacological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymes : It interacts with enzymes like endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1), which are involved in oxidative stress responses .
  • Modulation of Signaling Pathways : Ginsenosides influence multiple signaling pathways, including those related to inflammation and cell survival, enhancing cellular resilience against stressors .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiplateletInhibition of ADP-induced aggregation
Anti-inflammatoryModulation of NF-κB signaling
NeuroprotectionEnhancement of cholinergic function
Oxidative StressInteraction with eNOS and CYP2E1

Case Study 1: Neuroprotective Effects

A study conducted on Neuro-2a cells demonstrated that this compound could enhance the expression of cholinergic markers and promote neuronal differentiation, suggesting its role in neuroprotection against Alzheimer’s disease .

Case Study 2: Anti-inflammatory Potential

In an animal model induced with inflammatory conditions, administration of ginsenosides resulted in reduced levels of pro-inflammatory cytokines and improved overall health outcomes, indicating their therapeutic potential in treating inflammatory diseases .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZLXLDZBZQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107305
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93376-72-8
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93376-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.